molecular formula C12H17BrO3 B8720738 2-Bromo-2-(3-hydroxyadamantan-1-yl)acetic acid

2-Bromo-2-(3-hydroxyadamantan-1-yl)acetic acid

Cat. No.: B8720738
M. Wt: 289.16 g/mol
InChI Key: WZEMCIVRSRWCLK-UHFFFAOYSA-N
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Description

2-Bromo-2-(3-hydroxyadamantan-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H17BrO3 and its molecular weight is 289.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

2-bromo-2-(3-hydroxy-1-adamantyl)acetic acid

InChI

InChI=1S/C12H17BrO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6H2,(H,14,15)

InChI Key

WZEMCIVRSRWCLK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

α-Bromotricyclo[3.3.1.13,7]decane-1-acetic acid (Formula O) is then reacted with H2SO4 and HNO3 to produce α-bromo-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid (Formula Q). More specifically, α-bromo-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid (Formula Q) is prepared from α-bromotricyclo[3.3.1.13,7]decane-1-acetic acid (Formula O) by first charging an Erlen-Meyer flask with H2SO4. The flask is then cooled in an ice bath and 50% HNO3 is added to the flask. The solid α-bromotricyclo[3.3.1.13,7]decane-1-acetic acid (Formula O) is then added to the mixture in portions which maintain the temperature under 28° C. The reaction is then heated to 60° C. with stirring until a clear solution is obtained. When the reaction is complete, it is cooled to and maintained at room temperature. Water is then added to quench the reaction. The resulting slurry is cooled in an ice bath and then filtered to obtain α-bromo-3-hydroxytricyclo [3.3.1.13,7]decane-1-acetic acid (Formula Q). See also Example 18 herein.
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Synthesis routes and methods II

Procedure details

α-Bromotricyclo[3.3.1.13,7]decane-1-acetic acid (Formula O) is then reacted with H2SO4 and HNO3 to produce α-bromo-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid (Formula Q). More specifically, α-bromo-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid (Formula Q) is prepared from α-bromotricyclo[3.3.1.13,7]decane-1-acetic acid (Formula O) by first charging an Erlen-Meyer flask with H2SO4. The flask is then cooled in an ice bath and 50% HNO3 is added to the flask. The solid α-bromotricyclo[3.3.1.13,7]decane-1-acetic acid (Formula O) is then added to the mixture in portions which maintain the temperature under 28° C. The reaction is then heated to 60° C. with stirring until a clear solution is obtained. When the reaction is complete, it is cooled to and maintained at room temperature. Water is then added to quench the reaction. The resulting slurry is cooled in an ice bath and then filtered to obtain α-bromo-3-hydroxytricyclo [3.3.1.13,7]decane-1-acetic acid (Formula Q). See also Example 18 herein.
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Synthesis routes and methods III

Procedure details

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